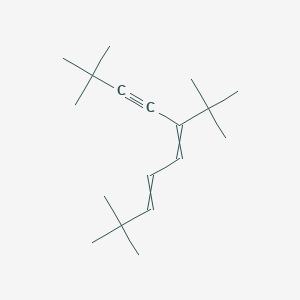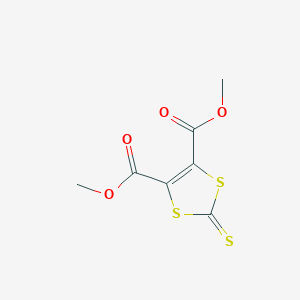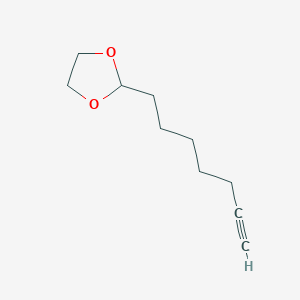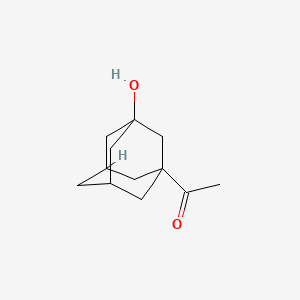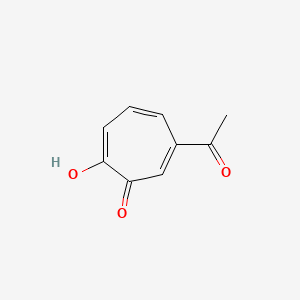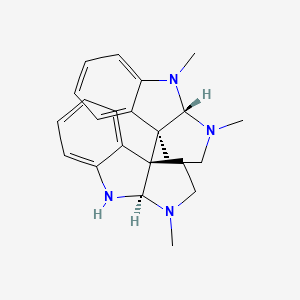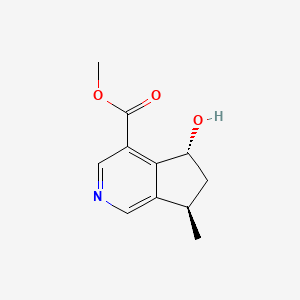
Rhexifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhexifoline is an aromatic carboxylic acid and a member of pyridines.
Aplicaciones Científicas De Investigación
1. Cardiac Metabolic Modulation in Chronic Heart Failure
Rhexifoline (perhexiline) is utilized as a cardiac metabolic agent, particularly in chronic heart failure (CHF). It functions by augmenting glucose metabolism and inhibiting muscle mitochondrial free fatty acid uptake, which increases metabolic efficiency. A study demonstrated that perhexiline treatment in CHF patients led to significant improvements in peak exercise oxygen consumption, quality of life, and left ventricular ejection fraction (Lee et al., 2005).
2. Anti-Tumor Effects in Colorectal Cancer
Rhexifoline has shown potential in the treatment of colorectal cancer (CRC). Its mechanism involves inhibiting changes in the metabolism of cancer cells. The drug's cytotoxic capacity was observed in CRC cell lines, indicating its potential as a repurposed drug for CRC management (Dhakal et al., 2022).
3. Impact on the Cardiac Proteome and Metabolome
Research on rhexifoline's impact on the cardiac proteome and metabolome reveals complex changes in murine hearts upon treatment. This involves activation of the pyruvate dehydrogenase complex and changes in levels of various metabolites, such as creatine and taurine. These findings suggest that perhexiline may cause a rebalancing of carbon and nucleotide phosphate fluxes in the heart (Yin et al., 2013).
4. Pharmacokinetics and Myocardial Uptake
The relationship between plasma rhexifoline concentrations and its uptake into the myocardium has been studied. This research highlights the importance of understanding the steady-state uptake of drugs like perhexiline into the human myocardium, which is a significant determinant of drug effect (Drury et al., 2014).
Propiedades
Número CAS |
93915-32-3 |
|---|---|
Nombre del producto |
Rhexifoline |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl (5R,7R)-5-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-6-3-9(13)10-7(6)4-12-5-8(10)11(14)15-2/h4-6,9,13H,3H2,1-2H3/t6-,9-/m1/s1 |
Clave InChI |
SEQJFRYHSZPDOC-HZGVNTEJSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2=C(C=NC=C12)C(=O)OC)O |
SMILES |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
SMILES canónico |
CC1CC(C2=C(C=NC=C12)C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



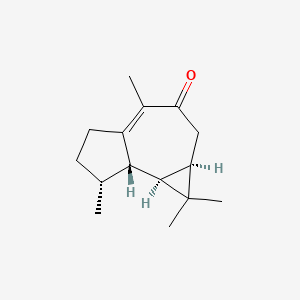
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
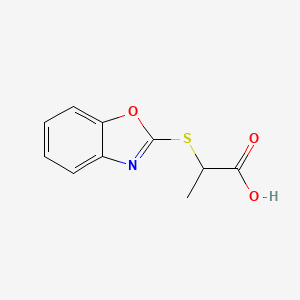
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
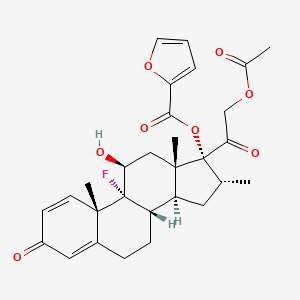
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)
